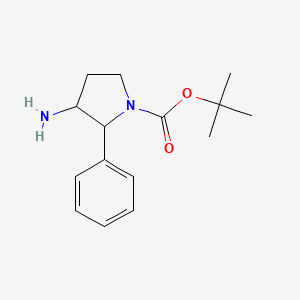

tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers

Beschreibung

tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a phenyl substituent at position 2. As a mixture of diastereomers, its stereochemical complexity arises from multiple chiral centers within the pyrrolidine ring. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where stereochemical control is critical for bioactivity .

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKHGPRFYGGNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Amination: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Phenyl Group Addition: The phenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable halogenated pyrrolidine derivative.

Industrial Production Methods

Industrial production of tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and palladium catalysts for cross-coupling reactions.

Major Products Formed

Oxidation: Oxo derivatives and N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of neurological disorders, due to its ability to interact with specific receptors in the brain.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl3-amino-2-phenylpyrrolidine-1-carboxylate,Mixtureofdiastereomers involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. Additionally, it may modulate receptor activity by binding to receptor sites and influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine Derivatives with tert-Butyl Groups

Several structurally related pyrrolidine derivatives with tert-butyl groups have been documented, highlighting key differences in substituents and applications:

Key Observations :

- Substituent Effects : The target compound’s phenyl group may enhance lipophilicity compared to fluoropyridinyl or hydroxymethyl groups in analogs, influencing solubility and receptor binding .

- Stereochemical Complexity : Unlike CMEMA (a cysteine derivative), the target compound’s diastereomerism originates from the pyrrolidine ring, requiring specialized resolution techniques (e.g., chiral chromatography) .

Comparison Insights :

- Purification Challenges : Both DHBMA and the target compound require advanced chromatographic methods for diastereomer separation, impacting scalability .

- Functional Group Reactivity : The tert-butyl carbamate in the target compound offers stability under acidic conditions, whereas N-acetyl groups in DHBMA are prone to hydrolysis .

Biologische Aktivität

tert-Butyl 3-amino-2-phenylpyrrolidine-1-carboxylate, a compound identified by its CAS number 1951442-09-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of tert-butyl 3-amino-2-phenylpyrrolidine-1-carboxylate is CHNO, with a molecular weight of 262.35 g/mol. The compound exists as a mixture of diastereomers, which can influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to tert-butyl 3-amino-2-phenylpyrrolidine. For example, derivatives containing a tert-butyl moiety have shown promising antibacterial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | MRSA (USA300) | 4 μg/mL |

| Compound 2 | C. difficile | 4 μg/mL |

| Compound 3 | E. coli | 8 μg/mL |

| tert-butyl derivative | VRE | Not specified |

The studies indicated that certain structural modifications, such as the incorporation of additional nitrogen or oxygen atoms in side chains, can enhance antibacterial activity .

The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis and membrane integrity. Compounds that disrupt biofilm formation are particularly valuable in treating chronic infections associated with MRSA .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that the presence of a cationic side chain significantly contributes to increased antibacterial potency. For instance, modifications that introduce additional polar atoms or alter the stereochemistry can lead to enhanced activity against resistant strains .

Figure 1: Structure-Activity Relationship Insights

SAR Insights (Note: Replace with actual image link if available)

Case Studies

- Study on Phenylthiazoles : A series of phenylthiazole derivatives, including those with tert-butyl groups, demonstrated significant efficacy against MRSA strains. The study noted that some derivatives maintained their activity even after prolonged exposure to sub-lethal doses, indicating low potential for resistance development .

- Metabolic Stability Assessment : Another investigation assessed the metabolic stability of these compounds, revealing that certain structures exhibited a half-life exceeding nine hours in hepatic metabolism studies. This stability is crucial for maintaining effective plasma concentrations in therapeutic applications .

Q & A

Q. How can cross-coupling reactions functionalize the pyrrolidine ring post-synthesis?

- Methodological Answer: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) introduces aryl/alkynyl groups. For example, tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate undergoes Heck coupling with aryl halides using Pd(PPh) and CsCO in dioxane. Post-functionalization expands applications in drug discovery .

Data Contradiction Analysis

- Contradiction: reports non-separable diastereomers via standard chromatography, while suggests aminoethyl derivatives can be resolved using chiral columns.

- Resolution: The separability depends on substituent polarity and steric effects. Bulky groups (e.g., tert-butyl) may hinder separation, while polar groups (e.g., aminoethyl) enhance resolution. Researchers should tailor purification strategies to specific derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.